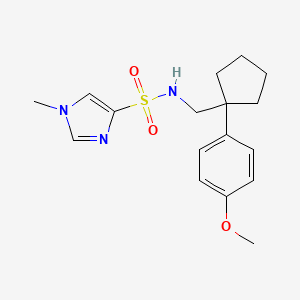
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-methyl-1H-imidazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a sulfonamide derivative, which is a class of organic compounds containing a sulfonyl functional group attached to two carbon atoms. Sulfonamides are known for their use in medicine, particularly as antibiotics .
Molecular Structure Analysis
The compound contains a cyclopentyl group, a methoxyphenyl group, and an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The sulfonamide group is likely to contribute to the polarity of the molecule.Chemical Reactions Analysis
Sulfonamides can participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and as weak acids, forming salts with bases. They can also undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the positions of the various groups on the imidazole ring. In general, sulfonamides tend to be crystalline solids that are slightly soluble in water .Aplicaciones Científicas De Investigación
Biocatalysis and Drug Metabolism
One study focused on the application of biocatalysis to drug metabolism, specifically on the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA (α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid) receptor potentiator using Actinoplanes missouriensis. This approach demonstrates the microbial-based surrogate biocatalytic system's ability to produce significant amounts of the mammalian metabolites of LY451395, a potent and highly selective potentiator of AMPA receptors, facilitating the full structure characterization of metabolites by nuclear magnetic resonance spectroscopy (Zmijewski et al., 2006).
Antimicrobial and Antitubercular Agents
Another area of interest is the development of N-(4-(4-chloro-1H-imidazol-1-yl)-3-methoxyphenyl)amide and sulfonamide derivatives as antimicrobial and antitubercular agents. These compounds were synthesized and characterized, showing significant activity against Mycobacterium tuberculosis H37Rv strain. The study highlights the potential of these compounds as effective treatments against bacterial and fungal infections, including resistant strains of tuberculosis (Ranjith et al., 2014).
Sulfonamide-Based Schiff Base Ligands
Research into sulfonamide-based Schiff base ligands synthesized and coordinated with transition metals like V, Fe, Co, Ni, Cu, and Zn has been conducted. These compounds exhibited significant bioactivity, which enhanced upon chelation due to the charge transfer from metal to ligand, demonstrating their potential as potent drugs. The study includes spectral, antimicrobial, drug likeness, and DFT analysis, providing a comprehensive understanding of these compounds' properties and applications (Hassan et al., 2021).
Sulfonamide Moiety as Anticonvulsant Agents
Furthermore, the synthesis of heterocyclic compounds containing a sulfonamide thiazole moiety for anticonvulsant activity has been explored. This research led to the identification of compounds with significant protection against picrotoxin-induced convulsion, with one compound showing 100% protection, indicating the therapeutic potential of these sulfonamide derivatives in epilepsy treatment (Farag et al., 2012).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-1-methylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-20-11-16(18-13-20)24(21,22)19-12-17(9-3-4-10-17)14-5-7-15(23-2)8-6-14/h5-8,11,13,19H,3-4,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMONGWQQOKCDQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC2(CCCC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-methyl-1H-imidazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

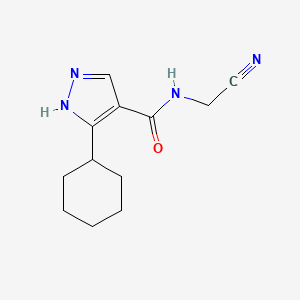
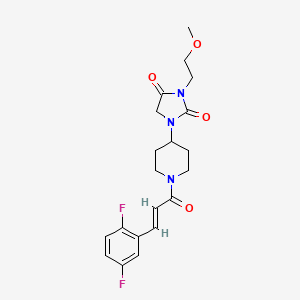
![N-{[4-(carbamoylamino)phenyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2422369.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2422370.png)
![4-Chloro-2-[(4-methoxybenzyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2422371.png)
![8-(5-Chloro-2-methoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2422372.png)
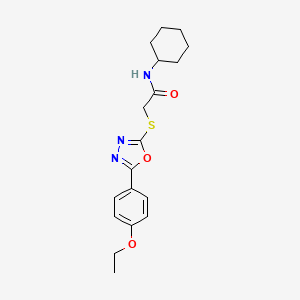
![(1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/no-structure.png)
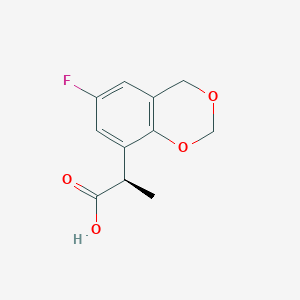
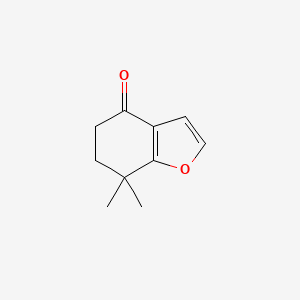
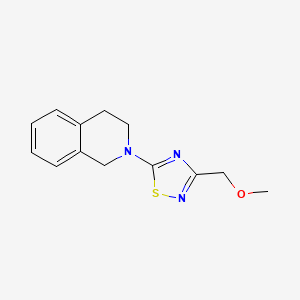
![(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B2422383.png)
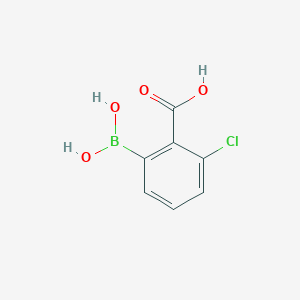
![3-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2422388.png)